molecular formula C13H23NOSi B8120130 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline

Cat. No.: B8120130
M. Wt: 237.41 g/mol
InChI Key: ZDOTXVFFQGRDNI-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-4-methylaniline is a substituted aniline derivative featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-position and a methyl group at the 4-position of the aromatic ring. The TBDMS group is widely employed in organic synthesis to protect hydroxyl groups, enhancing stability and modulating reactivity during multi-step syntheses . This compound serves as a key intermediate in pharmaceutical and materials chemistry, particularly in the preparation of fluorescent probes, nucleoside analogs, and other bioactive molecules . Its molecular formula is C₁₃H₂₃NOSi, with a molecular weight of 237.09 g/mol.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-10-7-8-11(14)9-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOTXVFFQGRDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction results in alcohols or amines .

Scientific Research Applications

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyloxy group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as those from tetrabutylammonium fluoride .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline can be contextualized by comparing it to related TBDMS-protected aniline derivatives. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
3-[(tert-Butyldimethylsilyl)oxy]-4-methylaniline C₁₃H₂₃NOSi 237.09 3-TBDMS-O, 4-methyl, NH₂ Intermediate in organic synthesis; enhances lipophilicity
(4-Amino-3-(((TBDMS)oxy)methyl)phenyl)methanol C₁₄H₂₅NO₂Si 283.44 3-(CH₂-O-TBDMS), 4-NH₂, CH₂OH Increased polarity due to hydroxymethyl group; potential use in drug delivery systems
4-Bromo-2-{[(TBDMS)oxy]methyl}aniline C₁₃H₂₂BrNOSi 316.31 2-(CH₂-O-TBDMS), 4-Br, NH₂ Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura); higher molecular weight

Reactivity and Stability

  • TBDMS Group : All three compounds utilize the TBDMS group for steric protection, but its position and connectivity vary. In the target compound, the TBDMS is directly attached to the aromatic ring, whereas in and , it is linked via a methylene bridge (CH₂-O-TBDMS). This bridge slightly reduces steric hindrance, enhancing reactivity in downstream modifications .
  • Substituent Effects :
    • The methyl group in the target compound improves lipophilicity, favoring membrane permeability in bioactive molecules .
    • The bromine in provides a handle for halogenation or coupling reactions, making it versatile in catalytic processes .
    • The hydroxymethyl group in introduces polarity, improving aqueous solubility but requiring additional protection steps during synthesis .

Research Findings and Trends

Recent studies emphasize the strategic placement of TBDMS groups to balance stability and reactivity. For example, demonstrates that TBDMS-protected anilines are critical for developing turn-on fluorescent probes, where steric protection prevents premature quenching . Conversely, underscores the utility of halogenated analogs in cross-coupling reactions, expanding access to diversified aromatic systems .

Biological Activity

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline, often referred to as TBS-aniline, is primarily recognized for its role in organic synthesis rather than for inherent biological activity. This compound features a tert-butyldimethylsilyloxy (TBS) group that serves as a protecting group for the amine functionality during chemical reactions. This article will explore the biological implications of this compound, focusing on its applications, interactions, and potential pharmacological relevance.

Chemical Structure and Properties

The molecular formula for 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline is C${13}$H${19}$NOSi. The presence of the TBS group enhances the stability and solubility of the compound in organic solvents, making it a valuable intermediate in synthetic chemistry. The bulky TBS group effectively hinders the reactivity of the amine, allowing selective modifications at other sites within the molecule.

Inherent Biological Activity

According to current literature, 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline does not exhibit significant biological activity on its own. Its primary function is to protect the amine group during various chemical transformations. The TBS group can be removed under specific conditions to regenerate the free amine, which may then participate in further reactions that could have biological implications.

Role in Organic Synthesis

The compound is widely utilized in organic synthesis as a protecting group. This role is crucial in multi-step synthesis where selective reactivity is required. By shielding the amine from unwanted reactions, researchers can manipulate other functional groups within the molecule without interference from the amine.

Pharmacological Implications

While 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline itself lacks direct biological activity, derivatives of this compound may possess pharmacological properties. For instance, compounds that retain the TBS group but modify other functional groups could lead to novel therapeutic agents. The exploration of such derivatives could yield compounds with enhanced activity against specific biological targets.

Case Studies and Research Findings

  • CYP Enzyme Interaction : Research has highlighted that related compounds featuring TBS groups can act as inhibitors of cytochrome P450 enzymes (CYP2D6). This suggests potential interactions in drug metabolism pathways, which could have implications for pharmacokinetics and drug-drug interactions.
  • Synthesis of Bioactive Derivatives : Studies have demonstrated that modifying the aniline structure while retaining the TBS protecting group can lead to new compounds with varied biological activities. For example, derivatives designed to target specific receptors or enzymes could be synthesized using TBS-aniline as a precursor .

Data Table: Summary of Biological Activities and Applications

Compound NameStructurePrimary UseBiological Activity
3-[(tert-butyldimethylsilyl)oxy]-4-methylanilineStructureProtecting group in organic synthesisNone inherent; potential in derivatives
3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]anilineC${13}$H${23}$BrNOSiIntermediate for complex synthesesCYP2D6 inhibitor
Derivatives of TBS-anilineVariablePotential therapeutic agentsVaries based on modifications

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